(1-Aminocyclobutyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(1-Aminocyclobutyl)methanol" involves multi-step chemical reactions, including enamine alkylation, dehydrating condensation, and subsequent elimination reactions to produce aromatic molecules with diatropic pi-systems (Mitsumoto & Nitta, 2004). Another approach includes the multicomponent reaction of sugar amino acid (SAA) derivatives with aldehydes and dipeptide isonitriles, followed by macrocyclization (Bughin, Masson, & Zhu, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals aromatic characteristics with diatropic pi-systems as suggested by NMR spectra, indicating chemical shifts that confirm their aromatic nature (Mitsumoto & Nitta, 2004). The structural complexity of these molecules is further illustrated by their synthesis and analysis methods.
Chemical Reactions and Properties
Chemical reactions involving compounds akin to "this compound" demonstrate their ability to undergo oxidation reactions under specific conditions, such as aerobic and photoirradiation conditions, to yield carbonyl compounds (Mitsumoto & Nitta, 2004). These reactions highlight the compounds' roles in organic synthesis and potential applications in chemical transformations.
Scientific Research Applications
Methanol in Lipid Dynamics : Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. It can alter the flip-flop kinetics and transfer of lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine, influencing bilayer composition and stability, which are crucial for cell survival and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
N-Methylation of Amines and Transfer Hydrogenation : Methanol serves as a C1 synthon and hydrogen source for the N-methylation of amines using RuCl3.xH2O as a catalyst. This process has been applied in pharmaceuticals, demonstrating its utility in the synthesis of compounds like venlafaxine and imipramine (Sarki et al., 2021).
Direct N-Monomethylation of Aromatic Primary Amines : Methanol can be used for the N-monomethylation of various aromatic primary amines, including arylamines and amino-azoles, with a [Cp*IrCl2]2/NaOH system, demonstrating broad substrate scope and excellent selectivities (Li et al., 2012).
Solvation Dynamics in Methanol : Studying the ultrafast dynamics of methanol through time-dependent fluorescent shift experiments and molecular dynamic simulations has revealed a fast decay component in its solvation response, which is significant for understanding solvent behavior in chemical reactions (Rosenthal et al., 1994).
Methanol-Based Cadaverine Production : Genetically engineered Bacillus methanolicus strains have been used for the biotechnological production of cadaverine, a valuable chemical, from methanol. This study demonstrates the conversion efficiency of methanol into useful industrial chemicals (Nærdal et al., 2015).
Electrochemical Utilization of Methanol : Methanol can be electrochemically activated to synthesize 2,3-dihydroquinazolin-4(1H)-one, demonstrating its utility as a C1 source for the creation of N-heterocycles (Liu et al., 2021).
Catalytic Oxidation of Secondary Alcohols : Dinuclear μ-chlorido-bridged manganese(II) complexes, synthesized using methanol, have been shown to catalyze the oxidation of secondary alcohols like 1-phenylethanol and cyclohexanol (Alexandru et al., 2014).
Synthesis and Characterization of Zn Nanoparticles : Methanol has been used in the synthesis of hetero-bicyclic compounds, which in turn are applied for preparing zinc nanoparticles, indicating its role in nanotechnology (Pushpanathan & Kumar, 2014).
Iridium-catalyzed C–C Coupling of Methanol and Allenes : Methanol's role in C–C coupling reactions, particularly in forming higher alcohols with allenes using an iridium catalyst, shows its potential in chemical synthesis (Moran et al., 2011).
N-formylation of Amines by Methanol Activation : Methanol's dehydrogenation in a cross-coupling reaction to form formamides, catalyzed by a ruthenium-N-heterocyclic carbene complex, is a significant application in organic synthesis (Ortega, Richter, & Glorius, 2013).
Safety and Hazards
The safety information for “(1-Aminocyclobutyl)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1-aminocyclobutyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDXDROAZSDMSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616404 | |
Record name | (1-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180205-34-9 | |
Record name | (1-Aminocyclobutyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-aminocyclobutyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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